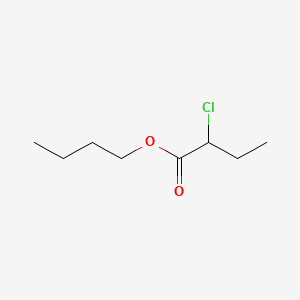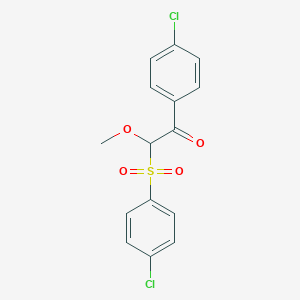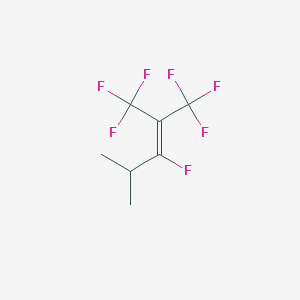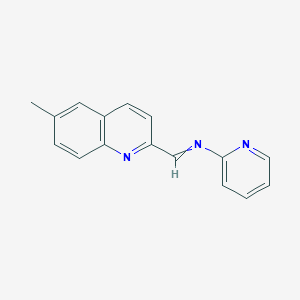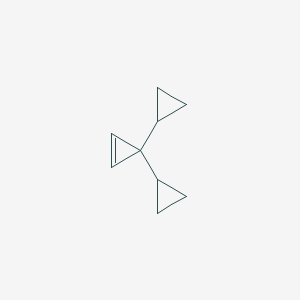
3,3-Dicyclopropylcyclopropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dicyclopropylcyclopropene is a unique organic compound characterized by its three-membered cyclopropyl rings This compound is notable for its high reactivity and tendency to undergo cyclodimerization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dicyclopropylcyclopropene typically involves the dehydrohalogenation of 1,1-dibromo-2,2-dicyclopropylcyclopropane. This reaction is carried out using a strong base such as potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature . The reaction proceeds through the elimination of hydrogen bromide, resulting in the formation of the desired cyclopropene compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dicyclopropylcyclopropene undergoes various types of chemical reactions, including:
Cyclodimerization: This compound readily undergoes thermal cyclodimerization to form 3,3,6,6-tetracyclopropyltricyclo[3.1.0.02,4]hexane.
Substitution Reactions: It can participate in substitution reactions where the cyclopropyl groups are replaced by other substituents.
Common Reagents and Conditions
Cyclodimerization: This reaction occurs at temperatures between 70-100°C without the need for a catalyst.
Substitution Reactions: These reactions typically require the presence of nucleophiles or electrophiles under controlled conditions.
Major Products
Cyclodimerization: The major product is 3,3,6,6-tetracyclopropyltricyclo[3.1.0.02,4]hexane.
Substitution Reactions: The products depend on the nature of the substituents introduced during the reaction.
Scientific Research Applications
3,3-Dicyclopropylcyclopropene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Catalysis: It can be used in catalytic reactions to facilitate the formation of desired products.
Pharmaceutical Research: Its reactivity and structural features make it a potential candidate for drug development and other biomedical applications.
Mechanism of Action
The mechanism of action of 3,3-Dicyclopropylcyclopropene primarily involves its ability to undergo cyclodimerization and substitution reactions. The compound’s strained three-membered rings make it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethylcyclopropene
- 3,3-Diphenylcyclopropene
- 3,3-Dimethoxycyclopropene
Comparison
3,3-Dicyclopropylcyclopropene is unique due to its cyclopropyl substituents, which impart distinct reactivity and stability compared to other cyclopropenes. For instance, 3,3-Dimethylcyclopropene and 3,3-Diphenylcyclopropene have different substituents that affect their chemical behavior and applications .
Properties
CAS No. |
61898-31-5 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
3,3-dicyclopropylcyclopropene |
InChI |
InChI=1S/C9H12/c1-2-7(1)9(5-6-9)8-3-4-8/h5-8H,1-4H2 |
InChI Key |
SUNWTAUPOHKDFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(C=C2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


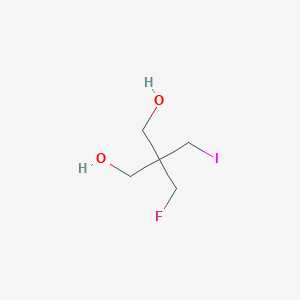
![2-[(8-Bromonaphthalene-1-carbonyl)amino]benzoic acid](/img/structure/B14545905.png)
![[1-(Cyclohex-1-en-1-yl)ethanesulfinyl]benzene](/img/structure/B14545906.png)
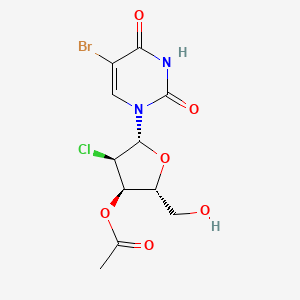
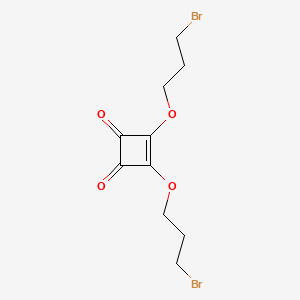
![1-Methyl-2-[(3,4,5-trimethoxyphenyl)methyl]pyridin-1-ium iodide](/img/structure/B14545918.png)
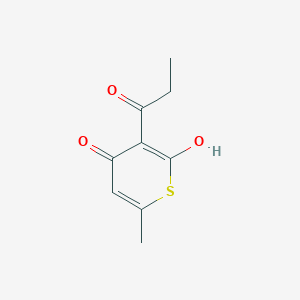
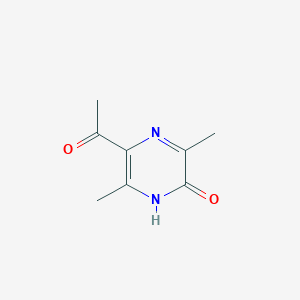
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N-diethylaniline](/img/structure/B14545945.png)
![4-Pyridinecarboxamide, N-[4-(nonafluorobutoxy)phenyl]-](/img/structure/B14545947.png)
